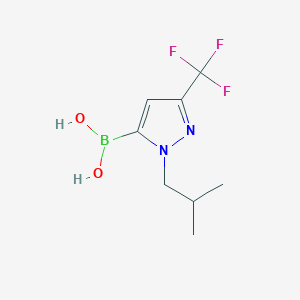
(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is particularly valuable in the synthesis of various organic molecules through cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method includes the use of palladium-catalyzed borylation of the corresponding pyrazole precursor. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding alcohols or ketones and reduction reactions to form alkanes or alkenes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, or ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound .
科学研究应用
(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center, which then couples with the halide to form the desired product .
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid derivative with similar reactivity.
(4-Trifluoromethylphenyl)boronic Acid: Shares the trifluoromethyl group, providing similar electronic properties.
Uniqueness: (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its isobutyl and trifluoromethyl substituents, which impart distinct steric and electronic effects, making it a valuable reagent in specific synthetic applications .
属性
IUPAC Name |
[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOHYFNMVCNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1CC(C)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
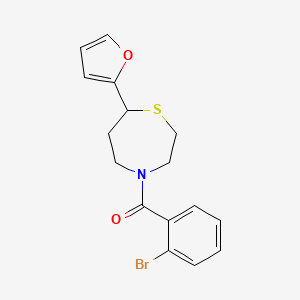
![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)
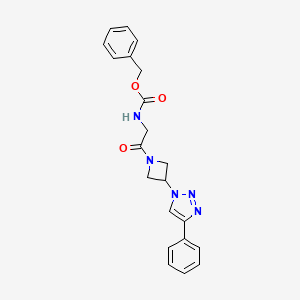

![2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2965809.png)
![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)
![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)
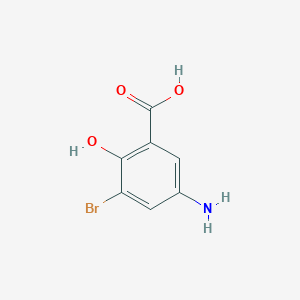
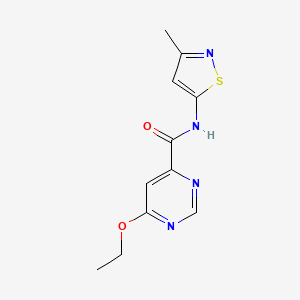
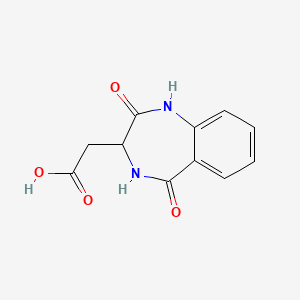
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)


